molecular formula C20H17NO5 B11392769 methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

methyl 4-{[(6,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate

Cat. No.: B11392769
M. Wt: 351.4 g/mol
InChI Key: RFFPZFWVHAYWHK-UHFFFAOYSA-N
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Description

METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is a complex organic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . This compound is notable for its potential biological activities and its structural uniqueness, which makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be achieved through several synthetic routes. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is typically carried out at elevated temperatures to facilitate the formation of the chromene ring. Industrial production methods often involve similar condensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the chromene ring or the benzoate moiety .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an anticancer, antimicrobial, and antidiabetic agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a fluorescent chemosensor for detecting specific substances in environmental samples .

Comparison with Similar Compounds

METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE can be compared with other chromene derivatives such as 4-methylcoumarin and 7-methylcoumarin . While these compounds share a similar chromene core, METHYL 4-(6,7-DIMETHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE is unique due to its additional benzoate moiety and specific substitution pattern on the chromene ring. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for further research .

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 4-[(6,7-dimethyl-4-oxochromene-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H17NO5/c1-11-8-15-16(22)10-18(26-17(15)9-12(11)2)19(23)21-14-6-4-13(5-7-14)20(24)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

RFFPZFWVHAYWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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